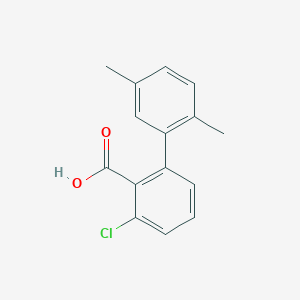
6-Chloro-2-(2,5-dimethylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(2,5-dimethylphenyl)benzoic acid, commonly referred to as 6-C2-DMPA, is an organic compound with a molecular weight of 249.6 g/mol, and a melting point of 109-110 °C. This compound is a white crystalline solid, and is soluble in water, ethanol, and other organic solvents. It is a valuable intermediate in the synthesis of pharmaceuticals, and has been used in a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of 6-C2-DMPA is not well understood, however, it is believed to be involved in the formation of covalent bonds between molecules. This is due to its ability to act as an electron-rich species, which is capable of forming strong covalent bonds with other molecules. Additionally, 6-C2-DMPA is believed to be involved in the formation of hydrogen bonds, which are important for the stabilization of biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-C2-DMPA are not well understood, however, it is believed to be involved in the regulation of several cellular processes. For example, 6-C2-DMPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 6-C2-DMPA has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are compounds involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 6-C2-DMPA in lab experiments is its low cost and ease of synthesis. Additionally, 6-C2-DMPA is stable under a variety of conditions, and is soluble in a variety of solvents. However, there are some limitations to using 6-C2-DMPA in lab experiments. For example, 6-C2-DMPA is not very soluble in water, and can be difficult to purify. Additionally, 6-C2-DMPA is not very stable under acidic conditions, and can decompose rapidly in the presence of acids.
Orientations Futures
The future of 6-C2-DMPA is promising, as it has a wide range of potential applications in the pharmaceutical and chemical industries. For example, 6-C2-DMPA could be used in the synthesis of a variety of new pharmaceuticals, such as anti-cancer drugs. Additionally, 6-C2-DMPA could be used in the synthesis of a variety of other organic compounds, such as dyes and pigments. Furthermore, 6-C2-DMPA could be used in the synthesis of a variety of other compounds, such as polymers and surfactants. Finally, 6-C2-DMPA could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Méthodes De Synthèse
6-C2-DMPA can be synthesized by a variety of methods, including the Williamson ether synthesis, the Friedel-Crafts alkylation, and the Friedel-Crafts acylation. The most commonly used method is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl chloride, such as 2,5-dimethylbenzoyl chloride. This reaction is carried out in the presence of an aluminum chloride catalyst, and yields 6-C2-DMPA as a product.
Applications De Recherche Scientifique
6-C2-DMPA has been used as an intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen, and the antifungal drug fluconazole. It has also been used in the synthesis of a variety of other organic compounds, such as the anticonvulsant drug pregabalin, and the anti-diabetic drug glibenclamide. In addition, 6-C2-DMPA has been used in the synthesis of a variety of other compounds, such as the anti-anxiety drug alprazolam, and the anti-malarial drug artemisinin.
Propriétés
IUPAC Name |
2-chloro-6-(2,5-dimethylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-6-7-10(2)12(8-9)11-4-3-5-13(16)14(11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTFFSQLLPWVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688965 |
Source


|
| Record name | 3-Chloro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-62-5 |
Source


|
| Record name | 3-Chloro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














